molecular formula C9H5BrN2 B11883966 8-Bromoindolizine-2-carbonitrile

8-Bromoindolizine-2-carbonitrile

Cat. No.: B11883966
M. Wt: 221.05 g/mol
InChI Key: ZKWVARWKOFPFHQ-UHFFFAOYSA-N
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Description

8-Bromoindolizine-2-carbonitrile is a chemical compound with the molecular formula C₉H₅BrN₂. It is a derivative of indolizine, a nitrogen-containing heterocyclic compound. The presence of a bromine atom at the 8th position and a cyano group at the 2nd position makes this compound unique and of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoindolizine-2-carbonitrile typically involves the bromination of indolizine derivatives. One common method includes the reaction of indolizine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 8th position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of the cyano group can lead to the formation of amine derivatives. Reducing agents such as lithium aluminum hydride are often used.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products:

    Oxidation: Oxidized indolizine derivatives.

    Reduction: Aminoindolizine derivatives.

    Substitution: Various substituted indolizine derivatives depending on the nucleophile used.

Scientific Research Applications

8-Bromoindolizine-2-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of novel materials and as a precursor in organic synthesis.

Mechanism of Action

The mechanism of action of 8-Bromoindolizine-2-carbonitrile involves its interaction with various molecular targets. The bromine and cyano groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to potential biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes.

Comparison with Similar Compounds

    Indolizine-2-carbonitrile: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    8-Chloroindolizine-2-carbonitrile: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    8-Bromoindole-2-carbonitrile: Similar but with an indole core instead of indolizine, affecting its chemical behavior.

Uniqueness: 8-Bromoindolizine-2-carbonitrile is unique due to the presence of both the bromine and cyano groups, which confer distinct reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research.

Properties

Molecular Formula

C9H5BrN2

Molecular Weight

221.05 g/mol

IUPAC Name

8-bromoindolizine-2-carbonitrile

InChI

InChI=1S/C9H5BrN2/c10-8-2-1-3-12-6-7(5-11)4-9(8)12/h1-4,6H

InChI Key

ZKWVARWKOFPFHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(C=C2C(=C1)Br)C#N

Origin of Product

United States

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